![molecular formula C21H22N2O2 B7694069 N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide](/img/structure/B7694069.png)
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide
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Overview
Description
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide, also known as DMPQ, is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields of science. DMPQ is a synthetic compound that belongs to the family of quinoline derivatives. It has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide exerts its effects by inhibiting the activity of certain enzymes and proteins. For example, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is required for DNA replication. Inhibition of topoisomerase II leads to DNA damage and cell death. N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has also been shown to inhibit the activity of NF-κB, which is a protein that is involved in the regulation of inflammation. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to have various biochemical and physiological effects. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to induce apoptosis in cancer cells by activating the caspase cascade. In bacterial and fungal research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In inflammation research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It has potent activity against various strains of bacteria, fungi, and cancer cells. It also has anti-inflammatory properties. However, there are some limitations to using N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide in lab experiments. It has not been extensively studied in vivo, and its toxicity profile is not well understood. Its mechanism of action is also not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide. One direction is to study its effects in vivo using animal models. Another direction is to investigate its toxicity profile and potential side effects. Further studies are also needed to understand its mechanism of action and how it interacts with different enzymes and proteins. Additionally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be modified to improve its potency and selectivity against specific targets. Finally, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be used in combination with other drugs to enhance its efficacy and reduce potential side effects.
Synthesis Methods
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide can be synthesized using different methods. One of the most commonly used methods is the reaction of 2-hydroxy-3-(2,5-dimethylphenyl)propylamine with 2-chloro-3-formylquinoline. The reaction takes place in the presence of a base and a solvent. The yield of N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide obtained from this method is high, and the purity of the compound is also high.
Scientific Research Applications
N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been studied for its potential applications in various fields of science. It has been found to have anticancer, antibacterial, antifungal, and anti-inflammatory properties. In cancer research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In bacterial and fungal research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been found to have potent activity against various strains of bacteria and fungi. In inflammation research, N-(2,5-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)propionamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-20(24)23(19-11-14(2)9-10-15(19)3)13-17-12-16-7-5-6-8-18(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEXINHXORAFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide |
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